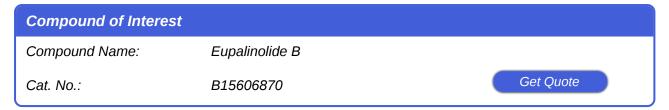


Eupalinolide B: A Comprehensive Technical Guide to its Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising natural compound with a diverse range of biological activities.[1][2] Initially used in traditional medicine for conditions like chronic tracheitis, recent scientific investigations have unveiled its potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the discovery and characterization of **Eupalinolide B**'s biological activities, with a focus on its molecular mechanisms, experimental validation, and potential therapeutic applications.

Anti-Cancer Activity

Eupalinolide B has demonstrated significant anti-tumor effects across various cancer types, including hepatic, laryngeal, and pancreatic cancers.[1][4][5] Its mechanisms of action are multifaceted, involving the induction of distinct cell death pathways and the modulation of key signaling cascades that govern cancer cell proliferation, migration, and survival.

Quantitative Data: In Vitro Anti-Proliferative Activity

The anti-proliferative efficacy of **Eupalinolide B** has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.



Cancer Type	Cell Line	IC50 (μM)	Reference
Laryngeal Cancer	TU686	6.73	[5]
TU212	1.03	[5]	
M4e	3.12	[5]	_
AMC-HN-8	2.13	[5]	_
Нер-2	9.07	[5]	_
LCC	4.20	[5]	_
Triple-Negative Breast Cancer (Eupalinolide J)	MDA-MB-231	3.74 ± 0.58	[6]
MDA-MB-468	4.30 ± 0.39	[6]	
Triple-Negative Breast Cancer (Eupalinolide O)	MDA-MB-231 (48h)	5.85	[7]
MDA-MB-453 (48h)	7.06	[7]	

Note: Data for Eupalinolide J and O are included for comparative purposes within the same class of compounds.

Mechanisms of Anti-Cancer Action

1. Induction of Ferroptosis in Hepatic Carcinoma:

In hepatic carcinoma cells (SMMC-7721 and HCCLM3), **Eupalinolide B** induces ferroptosis, a form of iron-dependent programmed cell death.[1] This is characterized by a decrease in the expression of glutathione peroxidase 4 (GPx4), a key regulator of ferroptosis.[1] The induction of ferroptosis is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[1]

2. Inhibition of Cell Migration via the ROS-ER-JNK Pathway:

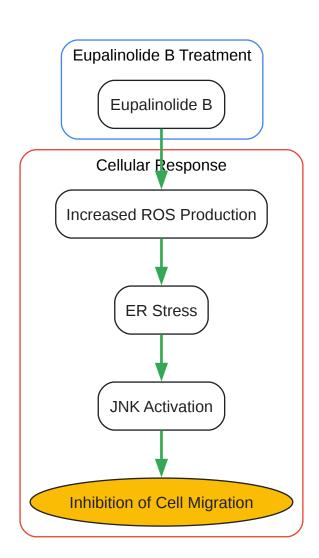


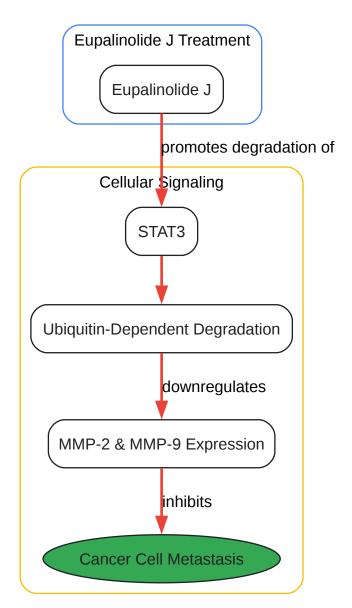




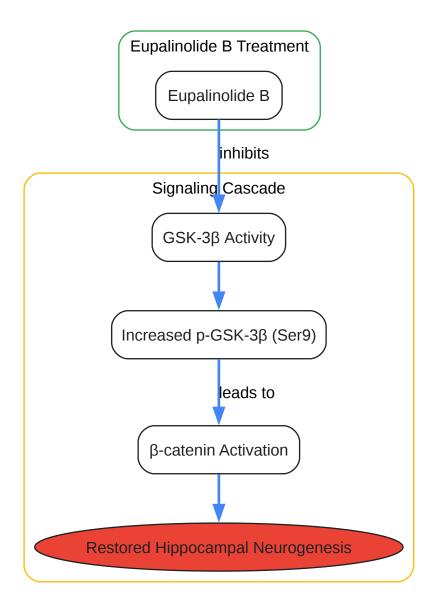
Eupalinolide B also inhibits the migration of hepatic carcinoma cells.[1] This effect is attributed to the activation of the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER)-c-Jun N-terminal Kinase (JNK) signaling pathway.[1]



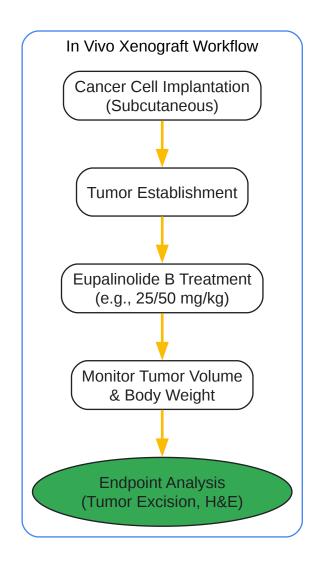












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